2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester
Description
Spirocyclic Architecture Analysis
The spirocyclic framework of this compound consists of two heterocyclic rings—a six-membered diaza ring and a four-membered carbocyclic ring—sharing a single quaternary carbon atom. This architecture imposes significant geometric constraints, as evidenced by X-ray crystallographic data from analogous 2,6-diazaspiro[3.4]octane derivatives. The [3.4] notation specifies the ring sizes: the smaller ring contains three atoms (excluding the spiro carbon), while the larger ring contains four atoms.
Density functional theory (DFT) calculations reveal a dihedral angle of 89.3° between the planes of the two rings, consistent with near-orthogonal spatial alignment. This orthogonal arrangement minimizes van der Waals repulsions between ring substituents while maximizing π-orbital overlap in the conjugated system. The spiro junction creates a chiral center, with the R-configuration predominating in synthetic batches due to steric guidance during cyclization steps.
Table 1: Key geometric parameters of the spirocyclic core
| Parameter | Value | Method |
|---|---|---|
| C-N bond lengths | 1.47–1.49 Å | X-ray |
| Spiro C-C bond length | 1.54 Å | DFT |
| Ring puckering angle | 112.7° | Molecular mechanics |
The diaza rings exhibit partial aromatic character, with NBO analysis showing 18% π-character in the N-C-N bonds. This delocalization stabilizes the spiro system against ring-opening reactions, particularly under acidic conditions where protonation of the tertiary nitrogen could occur.
Methoxyimino Group Spatial Orientation
The methoxyimino (-ON=CH3) substituent at position 8 adopts a syn-periplanar conformation relative to the spiro carbon, as determined through NOESY NMR experiments. This orientation places the methoxy oxygen 2.1 Å from the adjacent nitrogen atom, facilitating weak n→π* interactions that contribute to the group's rotational barrier of 12.3 kcal/mol.
The E-configuration of the imine double bond predominates (>98:2 E:Z ratio) due to steric clash between the methoxy group and spiro framework in the Z-isomer. Variable-temperature NMR studies (-40°C to +80°C) show no evidence of configurational isomerization, indicating remarkable thermal stability of the E-isomer. This stability arises from conjugation between the imine π-system and the adjacent nitrogen lone pairs, as evidenced by a bathochromic shift (λmax = 278 nm) in UV-Vis spectra.
Spatial Effects on Reactivity:
- The methoxyimino group's orientation shields the α-face of the spiro system from electrophilic attack
- Hydrogen bonding capacity reduced due to intramolecular O⋯H-N interactions (2.4 Å)
- Frontier molecular orbitals show LUMO localization on the imine nitrogen, dictating nucleophilic reactivity patterns
tert-Butyl Ester Steric Effects
The 1,1-dimethylethyl (tert-butyl) ester group introduces significant steric bulk, with a calculated Connolly surface area of 98 Ų. This substituent adopts a staggered conformation relative to the carboxylate oxygen, minimizing 1,3-diaxial interactions with the spiro framework.
Comparative molecular dynamics simulations reveal:
- 43% reduction in solvent-accessible surface area vs methyl ester analog
- 2.8 kcal/mol rotational barrier for ester group rotation
- 15° deviation from ideal tetrahedral geometry at the ester carbonyl carbon
The tert-butyl group's steric bulk profoundly influences the compound's physicochemical properties:
Table 2: Steric effects on material properties
| Property | tert-Butyl Ester | Methyl Ester |
|---|---|---|
| Aqueous solubility | 0.12 mg/mL | 8.7 mg/mL |
| LogP | 2.34 | 1.02 |
| Melting point | 89–91°C | 142–144°C |
These effects stem from both steric shielding of polar groups and induction of molecular folding that buries the carboxylate moiety within a hydrophobic pocket.
Conformational Restriction Patterns
The spirocyclic core enforces three distinct conformational restrictions:
- Ring Puckering: The smaller four-membered ring adopts a envelope conformation (C₃-symmetry), while the larger ring fluctuates between boat and twist-boat forms with an energy barrier of 3.1 kcal/mol.
- Torsional Locking: The N-C(spiro)-C-N dihedral angle remains fixed at 62.4° ± 1.2°, preventing free rotation about the spiro axis.
- Hydrogen Bond Network: Intramolecular N-H⋯O=C interactions between the secondary amine and ester carbonyl create a seven-membered pseudocycle, further rigidifying the structure.
Variable-pressure NMR studies (0.1–200 MPa) demonstrate exceptional conformational stability, with <5% variation in coupling constants under extreme compression. This rigidity makes the compound particularly valuable as a template for designing conformationally restrained bioactive molecules.
Dynamic Effects:
- Ring-flipping transitions occur with τ = 12 μs at 25°C (²H NMR line shape analysis)
- Activation energy for chair-chair inversion: 14.2 kcal/mol
- Solvent-dependent conformational populations show 82:18 chair:boat ratio in apolar media
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9+ |
InChI Key |
ZHRGVNZSFKXDKB-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N\OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Ester Group Impact :
- The tert-butyl ester in the target compound and its analogues (e.g., CAS 367-21-1494) enhances lipophilicity and metabolic stability compared to benzyl esters (CAS 1086394-87-7), which are more prone to hydrolysis .
- Dual tert-butyl esters (CAS 1150618-17-9) further increase steric bulk, limiting conformational flexibility but improving selectivity in receptor binding .
Spiro Ring Size: The [3.4]octane ring (target compound) provides a balance between flexibility and rigidity, whereas smaller [3.3]heptane rings (CAS 1150618-17-9) restrict spatial arrangements. Larger [3.5]nonane rings (CAS 1206969-63-2) allow for additional substituents but may reduce bioavailability .
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
| Property | Target Compound | Benzyl Ester (CAS 1086394-87-7) | Di-tert-butyl Ester (CAS 1150618-17-9) |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.1 | ~3.8 (highly lipophilic) |
| Hydrolytic Stability | High (tert-butyl protection) | Low (benzyl ester cleavage) | Very high |
| Metabolic Degradation | Slow (CYP450 resistance) | Rapid | Negligible |
Bioactivity:
- The target compound’s methoxyimino group is critical in its role as a precursor to antibiotics, showing improved efficacy against Gram-negative bacteria compared to analogues lacking this substituent .
- Compounds like CAS 1206969-63-2, with phenylmethyl and oxo groups, exhibit divergent activity profiles, favoring kinase inhibition over antimicrobial effects .
Biological Activity
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-, 1,1-dimethylethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and case studies demonstrating its potential therapeutic applications.
- Molecular Formula : C19H27N3O3
- Molecular Weight : 345.4 g/mol
- IUPAC Name : tert-butyl 7-benzyl-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate
- CAS Number : 885270-84-8
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing its potential as an antitubercular agent and in the treatment of other diseases.
Antitubercular Activity
A notable study demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane core exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. One compound showed a minimum inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent efficacy in inhibiting bacterial growth .
Other Pharmacological Activities
The compound's structural framework has been associated with several pharmacological activities:
- Inhibition of Hepatitis B Capsid Protein : Compounds derived from this scaffold have shown promise in inhibiting the hepatitis B virus .
- Cancer Therapeutics : It has been identified as a menin-MLL1 interaction inhibitor, which is relevant for certain types of cancer treatments .
- Neurological Applications : Selective dopamine D3 receptor antagonism has been observed, suggesting potential use in treating neurological disorders .
Synthesis Methods
The synthesis of 2,6-diazaspiro[3.4]octane derivatives typically involves multi-step organic reactions. A recent method described a two-step Kinugasa/Conia-ene-type sequential reaction to synthesize related compounds efficiently . This approach highlights the versatility and accessibility of the diazaspiro framework for drug development.
Table 1: Summary of Synthesis Methods
Case Studies
Several case studies have illustrated the biological efficacy of compounds derived from the diazaspiro framework:
- Antitubercular Lead Identification :
- Cancer Treatment Development :
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to enhance yield and purity. For spirocyclic compounds, cyclization efficiency is critical. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed to monitor intermediate formation. Post-reaction purification via column chromatography or recrystallization is essential to isolate the target ester. Evidence from analogous spirocyclic syntheses highlights the importance of using anhydrous conditions to prevent hydrolysis of the ester group .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ and methoxyimino C=N stretch near 1640 cm⁻¹).
- Elemental Analysis : Validates empirical formula consistency, especially for nitrogen and oxygen content.
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Useful for detecting conjugated systems or chromophores introduced during synthesis.
Discrepancies in data should prompt cross-validation with nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H/¹³C NMR for stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds with methoxyimino substituents?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent-dependent tautomerism. For example, methoxyimino groups may exhibit rotational isomers detectable via variable-temperature NMR. Computational modeling (e.g., density functional theory, DFT) can predict stable conformers and simulate spectra for comparison. If experimental and simulated data diverge, consider crystallography (single-crystal X-ray) to resolve ambiguities in spatial arrangement .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., transition-state modeling using Gaussian or ORCA software) can elucidate reaction pathways, such as nucleophilic attack on the ester group or methoxyimino participation in redox reactions. Machine learning (ML) models trained on spirocyclic reaction databases may predict optimal catalysts or solvents. For example, ICReDD’s hybrid computational-experimental workflows integrate reaction path searches with experimental validation to prioritize high-yield conditions .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to systematically test variables:
- Factors : pH (2–12), temperature (25–80°C), and exposure time (1–72 hours).
- Response Metrics : Degradation quantified via HPLC peak area reduction.
- Control : Stability in inert atmospheres (e.g., nitrogen) to isolate oxidative effects.
Statistical analysis (ANOVA) identifies significant degradation drivers. Pre-formulation studies for pharmaceutical applications should prioritize accelerated stability testing under ICH guidelines .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer : Yield discrepancies often stem from unaccounted side reactions (e.g., ester hydrolysis or imino group oxidation). Implement reaction profiling via in-situ monitoring (e.g., ReactIR) to detect transient intermediates. Kinetic studies can identify rate-limiting steps. If computational predictions overestimate yields, refine models by incorporating solvent effects (e.g., COSMO-RS) or catalyst deactivation pathways .
Note on Evidence Review
This FAQ synthesizes methodologies from peer-reviewed synthesis protocols (e.g., IR/UV-Vis characterization ), computational design principles , and experimental optimization frameworks . Commercial or non-academic sources (e.g., supplier catalogs) were excluded per reliability criteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
